molecular formula C9H7FN2O2 B2628026 5-fluoro-7-methoxyquinazolin-4(3H)-one CAS No. 944742-29-4

5-fluoro-7-methoxyquinazolin-4(3H)-one

货号: B2628026
CAS 编号: 944742-29-4
分子量: 194.165
InChI 键: VWAQAXQCMOLAKY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-fluoro-7-methoxyquinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of fluorine and methoxy groups in this compound may enhance its pharmacological properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-7-methoxyquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with appropriate aniline derivatives.

    Cyclization: The aniline derivative undergoes cyclization with formamide or other suitable reagents to form the quinazolinone core.

    Functional Group Introduction: Fluorination and methoxylation are introduced through specific reagents and conditions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as:

    Catalysts: Use of metal catalysts to enhance reaction rates.

    Solvents: Selection of solvents that improve yield and purity.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize efficiency.

化学反应分析

Types of Reactions

5-fluoro-7-methoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinazolinone derivatives with different oxidation states.

    Reduction: Reduction of the quinazolinone ring to form dihydroquinazolinones.

    Substitution: Nucleophilic or electrophilic substitution reactions at the fluorine or methoxy positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: Quinazolinone derivatives with higher oxidation states.

    Reduction Products: Dihydroquinazolinones.

    Substitution Products: Compounds with substituted fluorine or methoxy groups.

科学研究应用

Anticancer Applications

The anticancer properties of 5-fluoro-7-methoxyquinazolin-4(3H)-one have been extensively studied, with promising results in various cancer models.

Cytotoxicity Studies

Recent research has demonstrated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For example, a study evaluated its activity against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines, revealing that certain derivatives had IC50 values lower than those of standard chemotherapeutics like lapatinib.

CompoundCell LineIC50 (µM)
2jMCF-73.79 ± 0.96
3jMCF-70.20 ± 0.02
LapatinibMCF-75.90 ± 0.74
3gA27800.14 ± 0.03
LapatinibA278012.11 ± 1.03

These findings indicate the potential for developing new therapeutic agents based on this compound's structure.

Neurological Applications

The anticonvulsant properties of this compound have also been explored, highlighting its potential in treating epilepsy and other neurological disorders.

Anticonvulsant Activity

In vivo studies have indicated that derivatives of this compound can effectively reduce seizure activity in animal models. One notable derivative showed an effective dose (ED50) of approximately 23.5 mg/kg against electroshock seizures without significant neurotoxicity, suggesting a favorable safety profile compared to traditional antiepileptic drugs.

Synthesis and Derivative Development

The synthesis of this compound and its derivatives is crucial for expanding its applications in medicinal chemistry.

Synthetic Routes

Various synthetic methods have been developed to produce this compound efficiently, including one-step synthesis approaches that streamline the process while maintaining high yields.

Case Studies

Several case studies underline the efficacy of this compound in clinical settings:

Breast Cancer Treatment

A study highlighted the synthesis of quinazolinone derivatives that significantly inhibited MCF-7 cell proliferation, with some achieving IC50 values lower than established treatments.

Seizure Models

Research involving seizure models demonstrated that specific derivatives exhibited promising anticonvulsant effects, highlighting their potential as alternatives to conventional treatments.

作用机制

The mechanism of action of 5-fluoro-7-methoxyquinazolin-4(3H)-one involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction.

相似化合物的比较

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone core structures.

    Fluorinated Compounds: Molecules containing fluorine atoms.

    Methoxylated Compounds: Compounds with methoxy groups.

Uniqueness

5-fluoro-7-methoxyquinazolin-4(3H)-one is unique due to the combination of fluorine and methoxy groups, which may enhance its biological activity and specificity compared to other quinazolinone derivatives.

生物活性

5-Fluoro-7-methoxyquinazolin-4(3H)-one is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities, particularly in cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H7FN2O2C_9H_7FN_2O_2. The presence of the fluorine atom at the 5-position and the methoxy group at the 7-position significantly influence its biological properties.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of quinazoline derivatives, including this compound. The compound exhibits potent inhibitory effects against various cancer cell lines, particularly through its action on tyrosine kinases.

  • Inhibition of Tyrosine Kinases :
    • The compound has shown inhibitory activity against key kinases such as EGFR, HER2, and CDK2. For instance, in vitro studies revealed that derivatives with similar structures exhibited IC50 values ranging from 0.20 to 3.79 µM against MCF-7 breast cancer cells .
    • A specific derivative demonstrated an IC50 of 0.20 ± 0.02 µM, indicating significant cytotoxicity against MCF-7 cells .
  • Mechanism of Action :
    • Molecular docking studies suggest that this compound acts as an ATP non-competitive type-II inhibitor against CDK2 and as an ATP competitive type-I inhibitor against EGFR, highlighting its potential as a targeted cancer therapy .

Enzyme Inhibition

This compound also exhibits significant enzyme inhibitory activities:

  • Carbonic Anhydrase Inhibition : Quinazoline derivatives have been reported to inhibit carbonic anhydrase with IC50 values comparable to established inhibitors like acetazolamide .
  • VEGF Receptor Inhibition : The compound has shown effectiveness in inhibiting vascular endothelial growth factor receptor (VEGFR), which is crucial for angiogenesis in tumors .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at various positions on the quinazoline ring can enhance or reduce biological activity:

Substituent Position Effect on Activity
5-FluoroEnhances anticancer activity
7-MethoxyContributes to kinase inhibition
Additional FluorineIncreases potency against kinases

These findings underline the importance of specific substitutions in optimizing the biological efficacy of quinazoline derivatives.

Study on Anticancer Efficacy

A notable study involved evaluating the efficacy of various quinazoline derivatives in xenograft models of non-small cell lung cancer (NSCLC). The results indicated that compounds similar to this compound significantly suppressed tumor growth compared to controls .

Clinical Relevance

Research has shown that quinazoline derivatives can be effective in overcoming resistance mechanisms in cancer therapy. For example, compounds targeting EGFR mutations have been particularly promising in treating resistant NSCLC cases .

属性

IUPAC Name

5-fluoro-7-methoxy-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-5-2-6(10)8-7(3-5)11-4-12-9(8)13/h2-4H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAQAXQCMOLAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)F)C(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。